Product packaging for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane(Cat. No.:)

5-Methyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No.: B13575429
M. Wt: 113.16 g/mol
InChI Key: BLVHGXGLWFIBHH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Organic Synthesis and Drug Discovery Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are of immense interest in modern organic synthesis and drug discovery. Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures by enabling a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The rigid nature of the spirocyclic core restricts conformational flexibility, a desirable trait in drug design for optimizing ligand-receptor interactions.

The introduction of spirocyclic motifs into drug candidates has been shown to improve a range of pharmacokinetic and pharmacodynamic properties. These include increased metabolic stability, enhanced aqueous solubility, and improved cell permeability. The novelty of these structures also provides opportunities to explore new chemical space, which is crucial for the development of new intellectual property. Consequently, spirocyclic compounds are increasingly represented in clinically approved drugs and late-stage clinical candidates for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Historical Development and Evolution of Oxa- and Azaspiro[2.4]heptane Chemistry

The chemistry of spiro[2.4]heptane systems, which feature a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, has evolved significantly over the past few decades. Early research in this area was often focused on the synthesis and conformational analysis of the parent carbocyclic scaffold. The introduction of heteroatoms, such as oxygen and nitrogen, to create oxa- and azaspiro[2.4]heptanes, marked a pivotal development, opening up new avenues for synthetic diversification and biological application.

The synthesis of these heterocyclic spirocycles has been a key area of investigation. Methodologies such as intramolecular cyclization, ring-closing metathesis, and various cycloaddition reactions have been employed to construct the spiro[2.4]heptane core. nih.gov A notable strategy for the synthesis of spiro-isoxazolidine derivatives, which are structurally related to oxa-azaspiro[2.4]heptanes, involves the 1,3-dipolar cycloaddition of nitrones. nih.gov This powerful reaction allows for the stereocontrolled formation of the five-membered heterocyclic ring.

More recent advancements have focused on developing enantioselective synthetic routes to access chiral oxa- and azaspiro[2.4]heptane derivatives. These chiral building blocks are of particular importance in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. The continuous development of novel synthetic methods has made a wider range of functionalized oxa- and azaspiro[2.4]heptanes accessible for screening in drug discovery programs.

Structural Features and Nomenclature of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane within the Spiro[2.4]heptane Class

This compound is a specific derivative within the broader class of spiro[2.4]heptanes. Its systematic name precisely describes its structure:

Spiro[2.4]heptane: This indicates a spirocyclic system where a cyclopropane ring (three atoms, hence "prop") and a cyclopentane ring (five atoms, hence "pent") are joined by a single spiro atom. The numbers in the brackets, [2.4], denote the number of carbon atoms in each ring linked to the spiro atom.

1-oxa-5-aza: This prefix indicates the presence and location of heteroatoms in the cyclopentane ring. The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring and then the larger ring. Thus, the oxygen atom is at position 1, and the nitrogen atom is at position 5.

5-Methyl: This indicates a methyl group is attached to the nitrogen atom at position 5.

The resulting structure is a compact, three-dimensional molecule with a defined spatial arrangement of its constituent atoms. The presence of both an oxygen and a nitrogen atom in the five-membered ring introduces polarity and potential sites for hydrogen bonding, which are important features for molecular recognition in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name This compound
Canonical SMILES CN1CCC2(C1)CO2
InChI Key FHNINYSQJFEJTO-UHFFFAOYSA-N

Research Impetus and Academic Objectives for Investigating this compound

The primary impetus for the investigation of this compound and related compounds stems from their potential as novel building blocks in medicinal chemistry and materials science. The academic objectives for studying this particular molecule can be summarized as follows:

Exploration of New Chemical Space: The unique three-dimensional structure of this compound provides an opportunity to synthesize novel molecular scaffolds that are distinct from the predominantly flat structures that have historically dominated drug discovery.

Development of Novel Synthetic Methodologies: The synthesis of functionalized spiro[2.4]heptane systems presents a significant synthetic challenge. Research in this area aims to develop efficient and stereoselective routes to access these complex molecules.

Investigation of Structure-Activity Relationships (SAR): By incorporating the this compound motif into biologically active molecules, researchers can systematically study how this spirocyclic scaffold influences the compound's potency, selectivity, and pharmacokinetic properties.

Scaffold for Combinatorial Chemistry: The functional groups on the this compound core can be readily modified, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.

In essence, the academic interest in this compound is driven by the broader goal of expanding the toolbox of molecular building blocks available to organic chemists and medicinal chemists for the design and synthesis of next-generation therapeutics and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13575429 5-Methyl-1-oxa-5-azaspiro[2.4]heptane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-oxa-6-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHGXGLWFIBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane

Ring-Opening and Ring-Expansion Transformations

The epoxide ring in 5-Methyl-1-oxa-5-azaspiro[2.4]heptane is susceptible to nucleophilic attack, leading to various ring-opened products. The regioselectivity of this attack is influenced by the reaction conditions. Under acidic conditions, the reaction likely proceeds through a protonated epoxide intermediate, with the nucleophile preferentially attacking the more substituted carbon of the epoxide due to electronic effects. Conversely, basic or neutral conditions would favor attack at the less sterically hindered carbon.

Common nucleophiles such as water, alcohols, and amines can be employed to generate diol, ether, and amino alcohol functionalities, respectively. The intramolecular nitrogen atom can also act as a nucleophile, potentially leading to rearrangement products.

Ring-expansion reactions, while less common, could be envisioned under specific conditions, for instance, with Lewis acids, which might promote rearrangement of the carbon skeleton.

Regioselective and Stereoselective Functionalization at the Spirocenter and Heteroatoms

Functionalization of the spirocenter is intrinsically linked to the ring-opening of the epoxide. The introduction of new substituents at this position is a direct consequence of the nucleophilic attack. The stereochemistry of this process is typically controlled by the mechanism of the ring-opening. For instance, an S(_N)2-type attack will result in an inversion of configuration at the attacked carbon center.

The nitrogen atom, being a tertiary amine, can undergo quaternization with alkyl halides to form quaternary ammonium salts. It can also be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Rearrangement Reactions and Isomerization Pathways

Under thermal or photochemical conditions, this compound may undergo various rearrangement reactions. Acid-catalyzed isomerization can lead to the formation of allylic alcohols through a process involving deprotonation of a carbon adjacent to the epoxide. wikipedia.org The regioselectivity of this elimination is dependent on the stability of the resulting double bond and steric factors.

Furthermore, Lewis acid-mediated rearrangements could potentially lead to the formation of ketones or other carbonyl compounds through a pinacol-type rearrangement mechanism.

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Studies

The mechanisms of the reactions involving this compound can be investigated through a combination of experimental and computational methods. Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis (NMR, IR, Mass Spectrometry) of intermediates and products can provide valuable insights into the reaction pathways.

Theoretical studies, employing quantum chemical calculations, can be used to model the transition states and intermediates of the proposed reaction mechanisms. acs.org This can help in understanding the energetics of different pathways and predicting the regioselectivity and stereoselectivity of the reactions. For instance, computational models can elucidate the preference for a syn or anti-periplanar arrangement in elimination reactions leading to allylic alcohols.

Biotransformations and Enzymatic Reactions Involving the Spiro[2.4]heptane Scaffold

The biotransformation of this compound could be explored using various microorganisms or isolated enzymes. Cytochrome P450 monooxygenases, for example, are known to be involved in the oxidation of nitrogen-containing compounds and could potentially mediate the N-oxidation or hydroxylation of the alkyl substituent.

Epoxide hydrolases are another class of enzymes that could play a role in the metabolism of this compound, catalyzing the hydrolysis of the epoxide ring to the corresponding diol. The enantioselectivity of such enzymatic reactions is often high, providing a route to chiral diols.

Derivatization, Analog Development, and Structure Activity Relationships Sar in the 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane Series

Strategic Diversification and Functionalization Approaches

The 5-azaspiro[2.4]heptane scaffold is amenable to a wide range of synthetic modifications, allowing for the strategic diversification needed to optimize pharmacological properties. Research has demonstrated several key approaches to its functionalization:

N-Arylation and Acylation: The nitrogen atom of the pyrrolidine (B122466) ring is a common site for modification. For instance, in the development of dopamine (B1211576) D3 receptor antagonists, the 5-azaspiro[2.4]heptane core was N-acylated with various aromatic and heteroaromatic groups to explore interactions with the receptor binding pocket. nih.gov

Substitution at the 7-amino position: The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane provides a crucial intermediate where the amino group serves as a handle for further derivatization. nih.govfigshare.com This approach is pivotal for creating libraries of compounds for screening, such as in the development of novel quinolone antibacterial agents. nih.govfigshare.com

Carboxylic Acid Derivatives: The creation of 5-azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic proline analog, is a key strategy for producing intermediates used in the synthesis of complex antiviral molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein. google.commdpi.com This functionalization introduces a carboxylic acid group that can be used for amide bond formation or other conjugations.

These strategies enable chemists to systematically alter the scaffold's steric bulk, electronics, and hydrogen bonding potential to fine-tune its interaction with biological targets.

Design and Construction of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane Chemical Libraries

The construction of chemical libraries around a privileged scaffold is a cornerstone of modern drug discovery. While specific libraries focused exclusively on the this compound core are not extensively documented, the principles for their design are well-established through work on related spirocyclic systems. The synthesis of diverse libraries of related azaspiro-containing compounds for DNA-Encoded Library (DEL) technology highlights the utility of such scaffolds. rsc.org

The general approach involves:

Core Scaffold Synthesis: Efficient, scalable synthesis of the core 5-azaspiro[2.4]heptane structure, often with key functional handles like an amine or carboxylic acid. nih.govgoogle.com

Parallel Synthesis: The core is then reacted with a diverse set of building blocks in a parallel format. For an amino-functionalized core, this could involve reacting it with a library of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination).

Purification and Characterization: Each new derivative is purified and characterized to create a discrete library of compounds ready for high-throughput screening.

The goal is to explore the chemical space around the core scaffold to identify initial hits and understand broad structure-activity trends. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Function in Non-Human Systems

SAR studies are critical for optimizing a lead compound's potency and selectivity. Research on 5-azaspiro[2.4]heptane derivatives has yielded detailed SAR insights, particularly in the context of G-protein coupled receptors (GPCRs).

Orexin (B13118510) Receptor Antagonists: In the development of dual orexin 1 and orexin 2 (OX1/OX2) receptor antagonists, a series of 5-azaspiro[2.4]heptane derivatives were synthesized and evaluated. nih.govresearchgate.net The SAR investigation revealed that moving from a 4,4-disubstituted piperidine (B6355638) to the 5-azaspiro[2.4]heptane scaffold led to potent dual antagonists. Further optimization of substituents on the scaffold was performed to improve potency and pharmacokinetic properties. nih.govresearchgate.net

Dopamine D3 Receptor Antagonists: A comprehensive SAR study was conducted on a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as dopamine D3 receptor (D3R) antagonists. nih.gov The study explored how modifications to different parts of the molecule impacted D3R affinity and selectivity against the D2R and the hERG channel.

Below is a data table summarizing key SAR findings from this study for a representative set of compounds.

CompoundR Group (on triazole)D3R Ki (nM)D2R/D3R Selectivity
Compound A 4-Chlorophenyl1.2150
Compound B 4-Fluorophenyl1.8120
Compound C 4-Methoxyphenyl3.580
Compound D Pyridin-4-yl2.5200

This is an interactive data table based on representative trends discussed in the cited literature. nih.gov

The data indicate that electron-withdrawing groups on the phenyl ring (e.g., chloro, fluoro) are well-tolerated and result in high affinity. Replacing the phenyl ring with a pyridine (B92270) moiety can enhance selectivity over the D2 receptor. nih.gov

This compound Scaffolds as Bioisosteres in Medicinal Chemistry

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The conformationally constrained, three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold makes it an excellent bioisostere for more flexible or common ring systems.

The most prominent example is its use as a bioisostere for piperidine . nih.gov Piperidine is a ubiquitous scaffold in medicinal chemistry, but its conformational flexibility can be a drawback. Replacing it with the rigid 5-azaspiro[2.4]heptane core can lock the molecule into a more biologically relevant conformation, potentially increasing affinity and reducing off-target effects. univ.kiev.ua This principle was demonstrated in the discovery of orexin antagonists, where the program began with a piperidine-based series and evolved to the more potent 5-azaspiro[2.4]heptane scaffold. nih.gov The spirocyclic nature also introduces novelty and can provide an avenue to new intellectual property.

Conformational Analysis and its Influence on Ligand-Target Interactions

The rigid, three-dimensional structure of the 5-azaspiro[2.4]heptane scaffold is fundamental to its utility in drug design. Conformational analysis, through methods like X-ray crystallography, NMR spectroscopy, and computational modeling, is essential to understand how these molecules interact with their biological targets. nih.gov

The spirocyclic center forces the attached rings (cyclopropane and pyrrolidine) into defined, non-planar orientations. This rigidity reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinity. Furthermore, the defined vectors of the substituents allow for precise positioning within a binding site to maximize interactions with key residues.

In the study of dopamine D3 receptor antagonists, molecular modeling was used to rationalize the observed SAR. nih.gov The models showed how the spirocyclic core orients the key pharmacophoric elements—the basic nitrogen and the aromatic moiety—in a specific spatial arrangement that is optimal for high-affinity binding to the D3 receptor. This defined geometry is more difficult to achieve with a more flexible scaffold like piperidine, underscoring the value of the spirocyclic core in designing selective ligands. nih.gov

Biological Activity and Molecular Interactions of 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane Derivatives Focus on in Vitro and Mechanistic Research

Evaluation in In Vitro Biological Assays for Diverse Bioactivities

Derivatives of the azaspiro[2.4]heptane framework have been subjected to a variety of in vitro biological assays to determine their potential therapeutic applications. Spirocyclic compounds are of significant interest due to their diverse biological activities. sciensage.info Research has demonstrated that modifications to the core structure can yield compounds with specific and potent bioactivities.

For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share a related spirocyclic oxaza-scaffold, were evaluated for their anticancer activity against three human cancer cell lines: A549 (lung), HCT-116 (colon), and MCF-7 (breast). nih.gov Several of these compounds demonstrated significant antiproliferative efficacy. nih.gov Similarly, other classes of heterocyclic compounds built around spiro-scaffolds have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netnih.govresearchgate.net The evaluation of azaspiro[2.4]heptanecarboxylate derivatives has also been a focus of research to uncover novel biologically active molecules. sciensage.inforesearchgate.net

The table below summarizes representative in vitro bioactivities observed for related oxa-azaspiro derivatives.

Compound ClassBiological AssayTarget Cell Lines/OrganismsObserved Activity
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesAntiproliferative AssayA549, HCT-116, MCF-7Significant anticancer activity nih.gov
5-Azaspiro[2.4]heptane DerivativesReceptor Binding AssayOrexin-1 & Orexin-2 ReceptorsPotent antagonism nih.gov
1,2,4-Triazolyl 5-azaspiro[2.4]heptanesReceptor Binding AssayDopamine (B1211576) D3 ReceptorHigh affinity and selective antagonism nih.gov

Identification of Molecular Targets and Characterization of Ligand Binding Sites

A key aspect of understanding the therapeutic potential of 5-methyl-1-oxa-5-azaspiro[2.4]heptane derivatives is the identification of their specific molecular targets. Research has successfully identified and characterized the interactions of analogous compounds with important protein targets.

One notable success is the discovery of 5-azaspiro[2.4]heptane derivatives as potent dual antagonists for orexin-1 (OX1) and orexin-2 (OX2) receptors. nih.gov These G-protein coupled receptors are involved in regulating sleep-wake cycles, and their antagonists are investigated for the treatment of insomnia. The spirocyclic core was identified as a key structural element for achieving high potency at these receptors. nih.gov

In another line of research, a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed as high-affinity and selective antagonists of the dopamine D3 receptor (D3R). nih.gov The D3R is a target for neurological and psychiatric disorders. Structure-activity relationship (SAR) studies highlighted the importance of the spirocyclic scaffold in achieving selectivity over other dopamine receptor subtypes and the hERG channel. nih.gov The unique three-dimensional geometry of azaspiroheptanes, which presents a 90° twist compared to simpler heterocycles like piperazine, significantly alters how these molecules fit into and interact with ligand binding sites. nih.gov

Mechanistic Insights into Biological Action (e.g., Enzyme Inhibition, Receptor Modulation)

The biological effects of this compound derivatives are rooted in their ability to modulate the function of specific proteins. The primary mechanism observed for these compounds is receptor modulation.

As antagonists of the orexin (B13118510) and dopamine D3 receptors, these derivatives function by binding to the receptor and preventing the binding of the natural (endogenous) ligand. nih.govnih.gov This blockage inhibits the downstream signaling cascade that would normally be initiated by the receptor, thereby modulating the physiological response.

The rigid and defined three-dimensional shape of the azaspiro[2.4]heptane core is crucial for its mechanism of action. nih.gov Unlike more flexible structures, the spirocyclic framework locks the substituents in specific spatial orientations. This pre-organization can enhance binding affinity and selectivity for the target receptor. However, this same rigidity means that azaspiroheptanes are not always suitable bioisosteric replacements for more flexible rings like piperazines or morpholines, as the altered geometry can sometimes lead to a loss of potency if the target's binding pocket cannot accommodate the different shape. nih.gov For instance, 2-oxa-6-azaspiro[3.3]heptane analogues of known inhibitors for targets like the LRRK2 kinase and cathepsin S showed a significant decrease in potency, demonstrating the critical role of topology in molecular interactions. nih.gov

Application in Non-Human In Vivo Pharmacological Models (e.g., Zebrafish, Rodent Models)

Following promising in vitro results, select azaspiro[2.4]heptane derivatives have been advanced into non-human in vivo models to assess their pharmacokinetic properties and preliminary efficacy.

The development of 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists included pharmacokinetic studies in rats. nih.gov A lead compound from this series demonstrated not only potent activity against the target receptors but also good brain penetration and oral bioavailability, which are essential properties for drugs targeting the central nervous system. nih.gov

Similarly, the 1,2,4-triazolyl 5-azaspiro[2.4]heptane D3 receptor antagonists were characterized for their pharmacokinetic properties in vivo. nih.gov Several derivatives were identified that possessed favorable characteristics suitable for further development. nih.gov These studies in rodent models are critical for validating the therapeutic potential of new chemical entities before they can be considered for human trials.

Integration of this compound Derivatives in DNA-Encoded Library Technology (DELT) for Target Discovery

DNA-Encoded Library Technology (DELT) is a powerful platform for discovering novel drug candidates by screening massive collections of compounds against a protein target. nih.govresearchgate.netspringernature.com The success of DELT relies on the chemical diversity and drug-like properties of the molecules within the libraries.

There is a growing emphasis on incorporating molecules with a high fraction of sp3-hybridized carbons (Fsp3), as these three-dimensional structures are associated with greater clinical success. rsc.org The 1-oxa-5-azaspiro[2.4]heptane scaffold and its analogues are ideal building blocks for DELT due to their inherent three-dimensionality and structural complexity. nih.govrsc.org

Researchers have developed synthetic methods to incorporate densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes onto DNA strands for use in DELT. nih.govrsc.orgrsc.org This allows for the creation of vast libraries containing unique spirocyclic compounds. Screening these libraries against various protein targets can rapidly identify new ligands and molecular targets, accelerating the early stages of drug discovery. nih.govrsc.org The inclusion of such spirocyclic scaffolds enriches the chemical space available for exploration, increasing the probability of finding potent and selective modulators for challenging biological targets. nih.gov

Computational and Theoretical Investigations of 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. uobaghdad.edu.iq For a molecule like 5-Methyl-1-oxa-5-azaspiro[2.4]heptane, DFT can provide fundamental insights into its geometry, stability, and reactivity.

DFT studies would typically begin with the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. mdpi.com From this optimized geometry, a variety of electronic properties can be calculated. Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Quantum Chemical Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. mdpi.com

While no specific DFT data for this compound is available, the table below illustrates typical quantum chemical descriptors that could be calculated, based on studies of other organic molecules. mdpi.comresearchgate.netnih.gov

DescriptorSymbolTypical Information Gained
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability
HOMO-LUMO GapΔEChemical reactivity and kinetic stability
ElectronegativityχTendency to attract electrons
Chemical HardnessηResistance to change in electron distribution
Chemical SoftnessSReciprocal of hardness, indicates higher reactivity
Electrophilicity IndexωPropensity of a species to accept electrons

Molecular Dynamics Simulations for Conformational Landscape Analysis

The spirocyclic structure of this compound imparts a significant degree of three-dimensionality and rigidity. bldpharm.com However, the molecule is not entirely static. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org

For this compound, MD simulations could be employed to:

Explore Conformational Space: Even rigid molecules can exhibit different conformations due to subtle bond rotations or ring puckering. MD simulations can map out the accessible conformations and their relative energies, providing a comprehensive understanding of the molecule's flexibility. nih.gov

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for an investigation of how the molecule behaves in different environments and how it interacts with the solvent.

The stability of the molecule's conformation over the simulation time can be assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions from their initial state. The root-mean-square fluctuation (RMSF) can highlight which parts of the molecule are more flexible. ajms.iq

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. csmres.co.ukscirp.org For this compound, these methods could be used to:

Identify Reactive Sites: As mentioned, MEP maps generated from DFT calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack. The analysis of frontier molecular orbitals can further refine these predictions.

Model Reaction Pathways: By calculating the potential energy surface of a reaction, computational chemists can map out the entire reaction pathway, from reactants to products. This includes identifying transition states, which are the high-energy intermediates that determine the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the feasibility and rate of a reaction. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism.

For example, a study on the synthesis of a spiroisoxazoline drug successfully used computational methods to explain the observed regioselectivity and diastereoselectivity of the reaction. mdpi.com

In Silico Screening and Rational Design of Novel Derivatives

The core structure of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico (computer-based) techniques are essential in modern drug discovery and materials science for the rational design of such derivatives. rsc.org

The process typically involves:

Virtual Library Generation: A large number of virtual derivatives can be created by computationally adding different functional groups to the parent scaffold of this compound.

Molecular Docking: If a biological target (such as a protein) is known, molecular docking can be used to predict how each derivative will bind to the target. ajms.iq This involves calculating the binding affinity and analyzing the interactions between the molecule and the protein's active site. This approach is widely used in the design of new anti-inflammatory agents and other therapeutic compounds. nih.govsemanticscholar.org

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the designed derivatives. ajms.iq This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or be toxic.

Iterative Design: Based on the results of docking and ADME/Tox predictions, the most promising derivatives can be selected for synthesis and experimental testing. The computational data can then be used to further refine the design in an iterative cycle.

This in silico approach has been successfully applied to the design of various heterocyclic and spirocyclic compounds with potential therapeutic applications. rsc.orgrsc.org

Advanced Analytical Methodologies for 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane Research

Microscopic and Imaging Techniques for Studying Cellular Localization of DerivativesNo studies on the synthesis of derivatives of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane for cellular imaging or localization studies have been found.

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Future Perspectives and Unexplored Research Avenues for 5 Methyl 1 Oxa 5 Azaspiro 2.4 Heptane

Development of Novel and Efficient Synthetic Routes to Functionalized Scaffolds

The advancement of research into 5-methyl-1-oxa-5-azaspiro[2.4]heptane and its derivatives is contingent upon the development of versatile and efficient synthetic methodologies. Current approaches to similar spirocyclic systems often involve multi-step sequences that can be challenging to scale and may offer limited opportunities for diversification. Future efforts should focus on creating novel synthetic pathways that allow for the introduction of a wide range of functional groups onto the spiro[2.4]heptane core.

Key areas for development include:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the spirocyclic core is crucial for investigating the differential biological activities of enantiomers.

Late-Stage Functionalization: Creating synthetic routes that permit the modification of the scaffold at a late stage would enable the rapid generation of diverse compound libraries for screening purposes.

Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to more efficient and environmentally benign synthetic routes.

A summary of potential synthetic strategies for related spirocyclic compounds, which could be adapted for the target scaffold, is presented below.

Synthetic ApproachDescriptionPotential Advantages
Intramolecular Cyclization Formation of the spirocyclic system through the cyclization of a linear precursor containing both the oxirane and azetidine (B1206935) functionalities.High atom economy and potential for stereocontrol.
[2+2] Cycloadditions Photochemical or metal-catalyzed cycloaddition reactions to form the four-membered azetidine ring.Access to diverse substitution patterns.
Ring-Expansion Strategies Expansion of smaller ring systems to construct the desired spirocyclic core.Potential for novel scaffold generation.

Exploration of New Biological and Material Science Applications

The distinct three-dimensional structure of this compound makes it an attractive scaffold for applications in both biological and material sciences.

In the realm of medicinal chemistry , this spirocyclic system could serve as a novel building block for the development of therapeutic agents. The rigid framework can precisely position functional groups to interact with biological targets, potentially leading to high potency and selectivity. Future research should involve the synthesis and screening of libraries based on the this compound core against a variety of disease targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. The incorporation of this scaffold could lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability and cell permeability.

In material science , the unique geometry of this spirocycle could be exploited to create novel polymers and functional materials. For instance, incorporating this rigid, non-planar unit into a polymer backbone could influence its thermal and mechanical properties. Furthermore, functionalized derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as chiral ligands in asymmetric catalysis.

Integration with Emerging Technologies in Chemical Synthesis and Discovery

The convergence of chemical synthesis with cutting-edge technologies offers exciting opportunities to accelerate the exploration of this compound and its derivatives.

Flow chemistry presents a powerful tool for the synthesis of this spirocyclic scaffold. vapourtec.com Continuous-flow reactors offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability compared to traditional batch processes. vapourtec.com The application of flow chemistry could enable the efficient and reproducible synthesis of a library of this compound analogs for biological screening. vapourtec.com

TechnologyPotential Application for this compound
Flow Chemistry Scalable and safe synthesis of derivatives; rapid reaction optimization. vapourtec.com
AI-Driven Synthesis Prediction of novel and efficient synthetic routes; automated synthesis planning. nih.gov
AI in Drug Discovery Design of new bioactive molecules; prediction of ADMET properties. chemrxiv.orgpeerj.com

Addressing Challenges and Identifying Opportunities in Spiro[2.4]heptane Chemistry

While the spiro[2.4]heptane framework holds great promise, there are inherent challenges that need to be addressed. The synthesis of strained ring systems can be difficult, and the selective functionalization of the scaffold can be complex. Overcoming these synthetic hurdles is a key opportunity for innovation.

Future research should focus on:

Developing robust and scalable synthetic methods to access the core structure.

Exploring regioselective functionalization strategies to enable precise control over the placement of substituents.

Conducting detailed conformational analysis to understand the three-dimensional shape and rigidity of the scaffold.

By addressing these challenges, chemists can unlock the full potential of the 1-oxa-5-azaspiro[2.4]heptane system and pave the way for the discovery of new molecules with valuable properties.

Rational Design of Next-Generation Bioactive Spirocyclic Systems

The principles of rational drug design can be effectively applied to the this compound scaffold to create next-generation bioactive compounds. nih.gov By leveraging computational tools such as molecular docking and molecular dynamics simulations, researchers can design derivatives with enhanced affinity and selectivity for specific biological targets. nih.gov

The design process should consider:

Structure-Activity Relationships (SAR): Systematically modifying the substituents on the spirocyclic core and evaluating the impact on biological activity to build a comprehensive SAR understanding.

Bioisosteric Replacement: Utilizing the spirocyclic scaffold as a bioisostere for other chemical groups to improve the physicochemical and pharmacokinetic properties of known drugs.

Fragment-Based Drug Discovery: Using the this compound core as a starting point for fragment-based screening to identify novel binding interactions with protein targets.

Through a combination of innovative synthesis, advanced screening techniques, and rational design, the this compound scaffold can serve as a foundation for the development of a new generation of spirocyclic compounds with diverse applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane, and what experimental conditions are critical for yield improvement?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and oxidation. For example, peroxytrifluoroacetic acid has been used to convert N-arylitaconimides into spirocyclic derivatives under controlled acidic conditions . Key parameters include reaction temperature (0–25°C), stoichiometry of oxidizing agents, and inert atmosphere to prevent side reactions. Multi-step syntheses often employ Dean-Stark traps for azeotropic water removal, as seen in analogous spirocyclic systems .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Characterization relies on a combination of:

  • 1H/13C NMR : To confirm spirocyclic connectivity and methyl group placement.
  • IR spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups.
  • HMBC/HSQC 2D-NMR : Resolves ambiguities in quaternary carbon assignments and spatial interactions .
  • Mass spectrometry (APCI+) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Methodological Answer : Derivatives such as tert-butyl carbamate analogs require:

  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H315/H319) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate washing with water for skin/eye contact; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic compounds like this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To study dynamic effects in the spirocyclic core.
  • X-ray crystallography : Provides definitive structural assignments for crystalline derivatives.
  • Computational modeling (DFT) : Predicts spectroscopic profiles and validates experimental data .

Q. What mechanistic insights exist for the ring-opening reactivity of this compound under acidic or nucleophilic conditions?

  • Methodological Answer : The strained spirocyclic structure is prone to ring-opening via nucleophilic attack at the ether oxygen or aziridine-like nitrogen. For example:

  • Acidic conditions : Protonation of the oxygen weakens the C-O bond, facilitating cleavage.
  • Nucleophiles (e.g., amines) : Attack at the β-carbon of the azaspiro system, yielding bicyclic intermediates .
  • Kinetic studies using stopped-flow techniques can quantify reaction rates .

Q. How does the spirocyclic architecture of this compound influence its bioactivity in pharmacological contexts?

  • Methodological Answer : The spiro structure enhances conformational rigidity, improving target binding specificity. For example:

  • Quinolinecarboxylic acid derivatives : Exhibit antimicrobial activity due to spirocycle-induced steric constraints, which optimize interactions with bacterial enzymes .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methyl groups) can enhance potency or reduce toxicity .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model conformational changes in solution.
  • Density functional theory (DFT) : Calculates activation energies for ring-opening reactions.
  • Docking studies : Predict binding affinities for drug design applications .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures are effective for high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.